3-(Ethoxycarbonyl)phenylzinc iodide
Overview
Description
3-(Ethoxycarbonyl)phenylzinc iodide is a chemical compound that belongs to the family of organozinc reagents. It is a highly versatile pharmaceutical intermediary extensively employed in the biomedicine industry . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C9H9IO2Zn . The molecular weight is 341.46 . The SMILES string representation is CCOC(=O)c1cccc([Zn]I)c1 .Physical and Chemical Properties Analysis
This compound is a liquid with a density of 0.991 g/mL at 25 °C . It is typically stored at temperatures between 2-8°C . The formulation is 0.5 M in tetrahydrofuran (THF) .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Novel Compounds : Research has demonstrated the utility of compounds related to 3-(Ethoxycarbonyl)phenylzinc iodide in synthesizing new chemical structures. For instance, one study utilized a related compound in the preparation of ethyl arylpropiolates from aryl iodides through palladium-catalyzed cross-coupling reactions, highlighting its role in complex chemical synthesis processes (Sakamoto et al., 1992).
Development of Organic Semiconductor Thin Films : Another application was found in the field of organic electronics, where a similar compound was used as an n-type dopant for fullerene C(60), enhancing the conductivity of coevaporated thin films, a critical aspect of developing high-performance organic semiconductor devices (Wei et al., 2012).
Facilitating Stereoselective Synthesis : In another study, researchers employed a comparable compound in a radical ring closure process to generate cyclopentylmethylzinc iodides. This reaction was crucial for the stereoselective synthesis of polyfunctional di- and trisubstituted cyclopentane derivatives, underscoring the importance of these compounds in precise chemical synthesis (Stadtmüller et al., 1993).
Analytical and Detection Applications
- Development of Selective Sensors : A study focused on developing an iodide selective sensor incorporating modified carbon nanotubes. The related compound exhibited high accuracy and repeatability for monitoring iodide due to its high surface area and reactive centers. This application is significant in analytical chemistry for selective detection processes (Ghaedi et al., 2015).
Safety and Hazards
3-(Ethoxycarbonyl)phenylzinc iodide is considered hazardous. It is highly flammable and harmful if swallowed . It can cause severe skin burns, eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is also suspected of causing cancer . Safety measures include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in well-ventilated areas .
Properties
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTSJWIWLNBYJL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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